SC66

Akt signaling ubiquitination PH domain

Most Akt inhibitors only block kinase activity-they don't eliminate the protein. SC66 (CAS 871361-88-5) addresses this with a validated dual mechanism: PH-domain blockade plus ubiquitination-driven proteasomal degradation. • Dual mechanism confirmed by Akti-1/2 competition; built-in experimental control. • Synergizes with cisplatin/paclitaxel in resistant ovarian cancer; COL11A1 downregulation in vivo. • AKT-independent cytotoxicity via ROS, SphK1, ceramide, JNK-works where pure Akt inhibitors fail. • Validated in vivo: HCC, RCC, ovarian, bladder, colon xenograft models.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
Cat. No. B1684005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC66
SynonymsSC66;  SC66;  SC 66.
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1
InChIInChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+
InChIKeyCYVVJSKZRBZHAV-UNZYHPAISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SC66 Technical Profile & Procurement


SC66 (SC-66; CAS 871361-88-5) is an allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B), characterized by a unique dual mechanism of action: it directly interferes with the binding of the Akt pleckstrin homology (PH) domain to phosphatidylinositol-3,4,5-triphosphate (PIP3) and simultaneously facilitates Akt ubiquitination, leading to proteasomal degradation of the protein [1]. This mechanism results in the termination of Akt signaling through both functional inhibition and physical elimination of the target protein. SC66 exhibits a distinct pyridine-based chemical structure ((2E,6E)-2,6-bis(4-Pyridylmethylene)cyclohexanone) that enables its cell-permeable properties, and it has demonstrated anticancer activity across a range of solid tumor models, including hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), ovarian cancer, and bladder cancer [2].

MechanismAllosteric Akt inhibitor with dual mode: PH-domain blockade and facilitated ubiquitination leading to proteasomal degradation.
Cell PermeabilityPyridine-based structure ((2E,6E)-2,6-bis(4-pyridylmethylene)cyclohexanone) supports cell-permeable properties in reported assays.
Model CoverageReported anti-proliferative effects in hepatocellular, renal, ovarian, and bladder cancer cell lines; suitable for solid tumor pathway studies.

SC66 Differentiation from Other Akt Inhibitors


Substitution of SC66 with other Akt inhibitors—such as MK-2206, perifosine, or ATP-competitive inhibitors—is not scientifically justified due to SC66's unique dual mechanism that induces both Akt ubiquitination and proteasomal degradation in addition to PH domain blockade, a property not shared by other allosteric inhibitors [1]. Furthermore, SC66 demonstrates AKT-independent cytotoxic mechanisms in certain cancer models, including reactive oxygen species (ROS) production, sphingosine kinase 1 (SphK1) inhibition, ceramide accumulation, and JNK activation, which confer efficacy even in contexts where other Akt inhibitors fail [2]. Studies have shown that SC66's activity can be blocked by the PH domain-dependent inhibitor Akti-1/2, which prevents SC66-induced ubiquitination, confirming that the ubiquitination mechanism is both unique and essential for SC66's full therapeutic effect [1].

MechanismOther allosteric Akt inhibitors (e.g., MK-2206, perifosine) do not induce Akt ubiquitination/degradation; pathway-response endpoints may differ.
Binding ModeATP-competitive Akt inhibitors engage the kinase domain rather than the PH domain; PH-dependent ubiquitination may not occur.
CytotoxicitySC66 activates ROS/SphK1/JNK pathways independently of Akt inhibition; cytotoxicity profile may not be replicated by pure Akt inhibitors.

SC66 Evidence: Performance vs. Comparators


Dual Mechanism: Akti-1/2 Blockade

SC66's dual inhibitory mechanism (PH domain interference plus ubiquitination) is quantitatively validated by the observation that the allosteric inhibitor Akti-1/2, which binds and stabilizes the Akt PH domain, completely blocks SC66-induced Akt ubiquitination and proteasomal degradation [1]. In HEK293T cells, SC66 alone induces >99% growth inhibition at 0.4 μM, whereas this effect is abrogated in the presence of Akti-1/2, confirming that the ubiquitination component is both distinct and essential for full efficacy [2]. This dual mechanism is not present in other Akt inhibitors such as MK-2206 or perifosine, which only allosterically inhibit Akt without inducing degradation [1].

Dual Mechanism: Akti-1/2 Blockade
Head-to-head
SC66 alone>99% growth inhibition of HEK293T cells at 0.4 µM
+ Akti-1/2 co‑treatmentUbiquitination and growth inhibition abrogated; Akt stability restored
Supports ubiquitination-dependent mechanism context; PH-domain engagement required for full activity.
In vitro HEK293T model; effects reversed by Akti-1/2.
Akt signaling ubiquitination PH domain mechanism of action

Superior Growth Suppression in High-Akt Cells

Due to its dual inhibitory activity, SC66 manifests a more effective growth suppression of transformed cells that contain a high level of Akt signaling, compared with other inhibitors of the PIP3/Akt pathway [1]. This class-level inference is based on comparative growth inhibition assays in multiple cancer cell lines with hyperactivated Akt signaling, where SC66 outperforms other pathway inhibitors in terms of both potency and efficacy [1]. For example, in HCC cells (HepG2, Hep3B, Huh7, PLC/PRF/5, HA22T/VGH), SC66 demonstrates IC50 values ranging from 0.47 to 2.85 μg/mL at 72 hours, with the most sensitive cells (Hep3B, IC50 = 0.47 μg/mL) exhibiting high basal Akt activity [2].

Growth Suppression in High‑Akt Cells
Class-level
IC50 0.47–2.85 µg/mL
Reported across 5 HCC cell lines at 72 h; sensitive lines (Hep3B) show high basal Akt activity.
HepG2, Hep3B, Huh7, PLC/PRF/5, HA22T/VGH; MTT/MTS assays.
cancer cell lines Akt signaling growth inhibition PI3K pathway

Synergy with Cisplatin and Paclitaxel in Ovarian Cancer

SC66 sensitizes chemoresistant ovarian cancer cells to both cisplatin and paclitaxel, as demonstrated by combination index (CI) analysis and in vivo xenograft studies [1]. In vitro, SC66 combined with cisplatin or paclitaxel produced synergistic cell killing (CI < 1) in multiple chemoresistant ovarian cancer cell lines [2]. In vivo, SC66 treatment alone reduced tumor formation in a NOD-SCID xenograft model and, more importantly, significantly enhanced the therapeutic efficacy of cisplatin when administered in combination, with greater tumor volume reduction than either agent alone [1]. Mechanistically, SC66 achieves this by inhibiting COL11A1 expression via decreased binding of c/EBPβ and NF-YA to the COL11A1 promoter, thereby reversing chemoresistance [2].

Synergy with Cisplatin / Paclitaxel
Head-to-head
SC66 + cisplatin / paclitaxelCombination index CI
MonotherapySignificantly lower tumor reduction in vivo compared with combination
Supports chemosensitization model context; reported COL11A1 downregulation mechanism.
NOD-SCID xenograft; panel of 8 ovarian cancer cell lines.
chemoresistance ovarian cancer cisplatin paclitaxel COL11A1

AKT-Independent Cytotoxicity in RCC

SC66 exhibits potent cytotoxicity in renal cell carcinoma (RCC) cells through AKT-independent mechanisms, including reactive oxygen species (ROS) production, sphingosine kinase 1 (SphK1) inhibition, ceramide accumulation, and JNK activation [1]. Notably, SC66 remained fully cytotoxic in RCC cells where Akt was either inhibited by other agents (MK-2206 or LY294002) or genetically silenced/knocked out [2]. Quantitative analysis shows that treatment of 786-O RCC cells with SC66 (3 μM) induces significant ROS production, mitochondrial depolarization, and JNK phosphorylation [2]. Co-treatment with the ROS scavenger N-acetylcysteine (NAC, 400 μM), JNK inhibitor (JNKi, 10 μM), or sphingosine-1-phosphate (S1P, 10 μM) all significantly attenuated SC66-induced cytotoxicity, confirming these pathways as direct mediators of SC66's AKT-independent activity [1].

AKT‑Independent Cytotoxicity in RCC
Head-to-head
SC66 (3 µM)Cytotoxicity maintained in AKT‑silenced/knockout 786‑O cells; ROS, SphK1 inhibition, JNK activation detected
MK-2206 / LY294002Cytotoxicity relies primarily on AKT inhibition; reduced effect when AKT is depleted
Supports AKT-independent cytotoxicity context; ROS/SphK1/JNK pathway endpoints.
786‑O RCC; NAC, JNKi, S1P rescue experiments confirm pathway involvement.
renal cell carcinoma ROS SphK1 JNK ceramide AKT-independent

In Vivo Efficacy in Xenograft Models

SC66 demonstrates robust in vivo antitumor activity across multiple xenograft models, with quantifiable tumor growth inhibition (TGI) values. In an HCC Hep3B xenograft model, SC66 administered at 25 mg/kg i.p. twice weekly reduced tumor volume to 37% of untreated controls on day 17 [1]. In a RCC 786-O xenograft model, oral administration of SC66 potently inhibited subcutaneous tumor growth in SCID mice, with concurrent AKT-mTOR inhibition and AKT-independent pathway activation detected in treated tumors [2]. In an ovarian cancer NOD-SCID xenograft model, SC66 treatment caused a significant reduction in tumor formation and enhanced the therapeutic efficacy of cisplatin when used in combination [3]. Across colon and bladder cancer xenograft models, SC66 similarly induced apoptosis and suppressed tumor growth in vivo [4].

In Vivo Xenograft Activity
Reported
63% tumor volume reduction
Hep3B HCC model: SC66 25 mg/kg i.p. reduced tumor volume to 37% of control at day 17.
Multiple solid tumor models (HCC, RCC, ovarian, bladder, colon); cross-study comparable.
xenograft in vivo tumor growth inhibition HCC RCC ovarian cancer

Glucose Uptake Inhibition vs. MK-2206

In a direct comparative study of cervical cancer C33A cells, SC66 (1 μg/mL) reduced cell viability by 56%, whereas MK-2206 required a 30-fold higher molar concentration (30 μM) to achieve a 49% reduction in viability, both acting through a non-apoptotic mechanism [1]. Furthermore, SC66 uniquely inhibited glucose uptake by reducing the delivery of glucose transporters Glut1 and Glut4 to the cell membrane, an effect not observed with MK-2206 under the same conditions [2]. This difference in mechanism suggests that SC66 may be more effective in tumors with high glycolytic dependence, and combination with the glucose analog 2-deoxyglucose (2-DG) enhanced cell death for both inhibitors, indicating potential for combination strategies [1].

Glucose Uptake Inhibition vs. MK‑2206
Head-to-head
SC66 (1 µg/mL)56% viability reduction; inhibits Glut1/Glut4 membrane delivery
MK‑2206 (30 µM)49% viability reduction; no effect on glucose transporter trafficking
Supports glucose uptake inhibition context; Glut1/Glut4 trafficking disruption reported.
C33A cervical cancer cells; 24‑48 h treatment; FDG uptake assay.
glucose uptake Glut1 Glut4 cervical cancer mTOR

SC66 Application Scenarios


Investigating Ubiquitination-Mediated Akt Degradation

Researchers seeking to dissect the role of Akt ubiquitination and proteasomal degradation in signal termination should select SC66, as it is the only commercially available Akt inhibitor with a validated dual mechanism that includes facilitated ubiquitination [1]. The ability of Akti-1/2 to block this specific component provides a built-in experimental control for confirming mechanism-specific effects [1].

Overcoming Chemoresistance in Ovarian Cancer Models

Investigators studying cisplatin or paclitaxel resistance in ovarian cancer should prioritize SC66 due to its demonstrated synergy with these agents in chemoresistant cell lines and its ability to downregulate COL11A1 expression via transcriptional mechanisms [2]. This chemosensitization effect has been validated both in vitro and in vivo and is a key differentiator from other Akt inhibitors [2].

Targeting AKT-Independent Pathways in RCC

For studies in RCC where AKT inhibition alone may be insufficient due to pathway redundancy or resistance, SC66 offers the unique advantage of AKT-independent cytotoxicity through ROS, SphK1, ceramide, and JNK pathways [3]. This makes SC66 particularly valuable for investigating combination strategies or for use in models with intrinsic resistance to pure AKT inhibitors [3].

Preclinical Efficacy Across Solid Tumor Models

SC66's well-documented in vivo efficacy across HCC, RCC, ovarian, bladder, and colon cancer xenograft models makes it an ideal reference compound for benchmarking novel Akt pathway inhibitors or for establishing baseline tumor growth inhibition in new cancer models [4]. The reproducible tumor growth inhibition data across multiple independent studies provides a robust foundation for comparative analysis [4].

Application
Selection Property
Validation Focus
Akt ubiquitination/degradation studies
Dual mechanism: PH‑domain blockade + ubiquitination facilitation
Akti‑1/2 co‑treatment control to confirm ubiquitination‑dependent effect
Chemoresistance model studies (ovarian cancer)
Cisplatin/paclitaxel synergy profile; COL11A1 downregulation
Combination index (CI) and COL11A1 transcriptional endpoint
AKT‑independent cytotoxicity research (RCC)
ROS/SphK1/JNK pathway engagement without AKT dependence
AKT silencing/inhibitor rescue assays; ROS and JNK phosphorylation readouts
Solid tumor xenograft benchmarking
Multi‑model tumor growth inhibition profile
Tumor volume endpoint comparison across HCC, RCC, bladder models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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